molecular formula C7H6ClNaO2S B12054439 Sodium (4-chlorophenyl)methanesulfinate

Sodium (4-chlorophenyl)methanesulfinate

Cat. No.: B12054439
M. Wt: 212.63 g/mol
InChI Key: UXCLCCYBFMAOBU-UHFFFAOYSA-M
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Description

Sodium (4-chlorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S and a molecular weight of 212.63 g/mol. It is the sodium salt of (4-chlorophenyl)methanesulfinic acid, characterized by a sulfinate group (-SO₂⁻) attached to a 4-chlorophenyl substituent. This compound belongs to the class of aryl sulfinates, which are widely utilized in organic synthesis, polymer chemistry, and pharmaceutical research due to their reactivity and stability .

The 4-chlorophenyl group confers electron-withdrawing characteristics, influencing the compound’s stability and reactivity in synthetic pathways.

Properties

Molecular Formula

C7H6ClNaO2S

Molecular Weight

212.63 g/mol

IUPAC Name

sodium;(4-chlorophenyl)methanesulfinate

InChI

InChI=1S/C7H7ClO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1

InChI Key

UXCLCCYBFMAOBU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CS(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (4-chlorophenyl)methanesulfinate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with sodium sulfite. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium (4-chlorophenyl)methanesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products:

Mechanism of Action

The mechanism of action of sodium (4-chlorophenyl)methanesulfinate involves the formation of sulfonyl radicals, which can react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Sodium methanesulfinate (CH₃SO₂Na) : A simpler derivative lacking aryl substituents, widely used in free-radical polymerization (e.g., RAFT copolymerization) .

Sodium (4-cyanophenyl)methanesulfinate: Features a cyano (-CN) group instead of chlorine, altering electronic properties and solubility .

Aryl sulfinates with methyl or nitro groups : These substituents modify electron density, affecting reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Sodium methanesulfinate CH₃NaO₂S 114.11 -CH₃ High water solubility; mp ~65–67°C
Sodium (4-chlorophenyl)methanesulfinate C₇H₆ClNaO₂S 212.63 -Cl (electron-withdrawing) Limited solubility data; expected lower solubility in polar solvents vs. CH₃ derivative
Sodium (4-cyanophenyl)methanesulfinate C₈H₆NNaO₂S 203.19 -CN (electron-withdrawing) No mp reported; likely higher thermal stability due to strong electron withdrawal

Reactivity and Stability

  • Electron-withdrawing substituents (e.g., -Cl, -CN) enhance sulfinate ion stability by delocalizing negative charge on the sulfinate group. This reduces nucleophilic reactivity compared to electron-donating substituents .
  • In alkaline conditions, aryl sulfinates may undergo hydrolysis or rearrangement. For instance, amino amides with 4-chlorophenyl groups show slow conversion in sodium hydroxide, suggesting substituent-dependent stability .

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